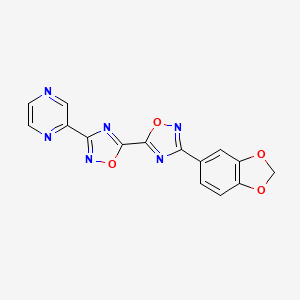

3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole

Description

3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole is a bis-1,2,4-oxadiazole derivative featuring a 1,3-benzodioxole moiety at one position and a pyrazinyl group at the other. The bi-1,2,4-oxadiazole core is a rigid, planar heterocyclic system known for thermal stability and diverse pharmacological applications, including antimicrobial and analgesic activities .

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N6O4/c1-2-10-11(23-7-22-10)5-8(1)12-18-14(24-20-12)15-19-13(21-25-15)9-6-16-3-4-17-9/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUCWSVYVMHCRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NC(=NO4)C5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-3’-pyrazin-2-yl-5,5’-bi-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole moiety through a Pd-catalyzed C-N cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the acylation of 1,3-benzodioxole can be performed in a continuous process using a recyclable heterogeneous catalyst, which improves the environmental friendliness and scalability of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-3’-pyrazin-2-yl-5,5’-bi-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole is a complex organic compound that has attracted interest in scientific research because of its unique structural properties and potential applications. The compound includes a benzodioxole moiety, a pyrazine ring, and a bi-1,2,4-oxadiazole linkage, which contribute to its chemical reactivity and biological activity.

Scientific Research Applications

This compound has a range of scientific research applications:

- Chemistry The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

- Biology It has been investigated for its potential biological activities, including anticancer properties.

- Medicine The compound is being explored for its potential therapeutic applications, particularly in targeting specific proteins involved in diseases like cancer. The compound is a small molecule that primarily targets proteins involved in neurodegenerative diseases. It interacts with its targets by suppressing the formation of oligomers, both in vitro and in vivo. The compound affects the biochemical pathways related to the aggregation of α-synuclein and prion proteins. The compound’s action results in the reduction of protein deposition in the brain, improvement of dopamine neuron function, and alleviation of movement disorders. It is orally bioavailable and can penetrate the brain.

- Industry It is used in the development of new materials and as a precursor for various industrial chemicals.

Chemical Reactions

3-(1,3-Benzodioxol-5-yl)-3’-pyrazin-2-yl-5,5’-bi-1,2,4-oxadiazole undergoes several types of chemical reactions:

- Oxidation The compound can be oxidized under specific conditions to form corresponding oxides.

- Reduction Reduction reactions can be performed to modify the functional groups within the molecule.

- Substitution The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.

Preparation Methods

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-3’-pyrazin-2-yl-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein aggregation, which is crucial in the treatment of neurodegenerative diseases like Parkinson’s disease . The compound binds to specific sites on target proteins, preventing their aggregation and subsequent cellular damage .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on bis-1,2,4-oxadiazoles significantly influence their physical and electronic properties. Below is a comparative analysis:

*Calculated based on molecular formula.

Key Observations:

- Electron Effects: The target compound’s benzodioxole group is electron-rich, contrasting with halogen-substituted derivatives (4g, 4e), which exhibit electron-withdrawing effects. This difference may enhance the target compound’s stability in oxidative environments .

- Solubility: Pyrazine’s nitrogen atoms could improve aqueous solubility compared to purely aryl-substituted analogues (e.g., 4g, 4e), though this may be offset by the benzodioxol group’s hydrophobicity .

- Structural Rigidity: The bi-oxadiazole core ensures planar geometry, favoring crystal packing and π-π interactions.

Biological Activity

3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole is an organic compound that has gained attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. Its unique structural features include a benzodioxole moiety and a bi-1,2,4-oxadiazole linkage, which contribute to its diverse chemical reactivity and biological functions.

The compound primarily targets proteins involved in neurodegenerative diseases. It has been observed to suppress the formation of oligomers in both in vitro and in vivo studies. The biochemical pathways affected by this compound include those related to the aggregation of α-synuclein and prion proteins. Notably, it has shown oral bioavailability and the ability to penetrate the blood-brain barrier, leading to significant biological effects such as:

- Reduction of protein deposition in the brain.

- Improvement of dopamine neuron function .

- Alleviation of movement disorders associated with neurodegenerative conditions.

Research Findings

Recent studies have highlighted the compound's anticancer properties. For instance, it has been evaluated against various cancer cell lines, revealing promising cytotoxic effects comparable to established chemotherapeutics like cisplatin. The following table summarizes key findings related to its biological activity:

| Study | Cell Line | IC50 (mM) | Mechanism |

|---|---|---|---|

| A549 | 0.125 ± 0.020 | MMP inhibition | |

| C6 | 0.137 ± 0.015 | MMP inhibition | |

| NIH/3T3 | >1.104 | Low toxicity |

Case Studies

- Neuroprotective Effects : In a study focusing on neurodegenerative diseases, the compound was shown to significantly reduce α-synuclein aggregation in cellular models, which is crucial for conditions like Parkinson's disease.

- Anticancer Activity : Another study evaluated its effects on glioma and lung adenocarcinoma cell lines, demonstrating that it inhibited matrix metalloproteinases (MMPs), particularly MMP-9, which is associated with tumor progression and metastasis.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is orally bioavailable and effectively crosses the blood-brain barrier. These properties enhance its potential therapeutic applications in treating both neurodegenerative diseases and cancer.

Q & A

Basic: What synthetic methodologies are effective for preparing 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole, and how can reaction yields be optimized?

Answer:

The compound can be synthesized via multi-step routes, including nitration and coupling reactions. For example:

- Staudinger/aza-Wittig reaction : Used for bis-oxadiazole derivatives (e.g., combining amidoximes with activated carbonyl groups). Optimize yields (51–65%) by controlling solvent polarity (e.g., DME) and temperature (50–80°C) .

- Nitration : Introduce functional groups using 95% fuming nitric acid under controlled conditions to avoid over-nitration. Purification via flash chromatography (hexane:ethyl acetate gradients) enhances purity .

- Catalytic coupling : Transition-metal catalysts (e.g., Pd or Ir) may assist in coupling benzodioxol and pyrazinyl moieties, requiring inert atmospheres and anhydrous solvents .

Advanced: How does the electronic configuration of this compound influence its coordination chemistry with transition metals, and what analytical techniques validate such interactions?

Answer:

The bi-1,2,4-oxadiazole core acts as a multidentate ligand. Key considerations:

- Coordination sites : N4 atoms preferentially bind to Pd(II) or Ag(I), forming mononuclear complexes or coordination polymers. Confirm via single-crystal X-ray diffraction (SC-XRD) .

- Spectroscopic validation : Use NMR to observe paramagnetic shifts in metal-bound complexes. FTIR identifies changes in ν(N–O) and ν(C=N) stretching modes upon coordination .

- DFT calculations : Predict binding energies and orbital interactions to rationalize experimental coordination preferences .

Basic: Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromatic coupling patterns. ¹⁹F NMR (if fluorinated analogs exist) detects electronic environments .

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and validate non-planar ring puckering (Cremer-Pople parameters). Multi-scan absorption corrections (e.g., SADABS) improve data accuracy .

- HRMS : Confirm molecular formula via exact mass matching (error < 2 ppm) .

Advanced: What computational strategies predict the compound’s reactivity in solvent systems or biological targets?

Answer:

- Solvent effect modeling : Employ time-dependent DFT (TD-DFT) to simulate UV-Vis spectra in varying solvents (e.g., water, DMSO). Compare with experimental λmax shifts to assess solvatochromism .

- Molecular docking : Screen against biological targets (e.g., amyloid-beta aggregates) using AutoDock Vina. Prioritize oxadiazole derivatives with high binding scores for in vitro validation .

- MD simulations : Study thermal decomposition pathways (e.g., N–O bond cleavage) to predict stability under energetic conditions .

Basic: What material science applications are reported for structurally analogous 1,2,4-oxadiazole derivatives?

Answer:

- Energetic materials : Nitramino-substituted derivatives exhibit high detonation velocities (~8,900 m/s) and thermal stability (Tdec > 200°C). Test via DSC and impact sensitivity assays .

- Melt-cast carriers : Oxadiazole frameworks with nitro groups serve as stable matrices for explosives. Characterize phase transitions via hot-stage microscopy .

Advanced: How do thermal stability and decomposition kinetics of this compound compare to other bis-oxadiazoles?

Answer:

- Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures. Derivatives with electron-withdrawing groups (e.g., –NO₂) typically degrade at higher temperatures (~250°C vs. ~180°C for alkyl analogs) .

- Kinetic studies : Apply Kissinger method to calculate activation energy (Ea) from DSC data. Higher Ea correlates with slower decomposition, critical for explosive safety .

Basic: What biological activities are reported for 1,2,4-oxadiazole analogs, and how are these activities assessed?

Answer:

- Antiviral activity : Pleconaril-like derivatives inhibit viral capsid binding via plaque reduction assays (IC₅₀ < 1 µM). Structural analogs with trifluoromethyl groups enhance potency .

- Neuroprotective effects : Screen for amyloid-beta aggregation inhibition using Thioflavin T fluorescence. Oxadiazoles with methoxy substituents show >50% reduction in fibril formation .

Advanced: How can discrepancies between computational predictions and experimental data (e.g., spectral or reactivity outcomes) be resolved?

Answer:

- Hybrid QM/MM methods : Refine DFT calculations by incorporating solvent effects explicitly. Compare simulated IR/Raman spectra with experimental data to adjust force fields .

- Error analysis : Statistically evaluate crystallographic residuals (R-factor < 5%) to identify systematic errors in SC-XRD data .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

- Hazard assessment : Derivatives with halogen substituents (e.g., Br, Cl) may be harmful via inhalation/skin contact. Use fume hoods and PPE .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

Advanced: What strategies optimize regioselectivity in functionalizing the benzodioxol and pyrazinyl moieties?

Answer:

- Directing groups : Install –OCH₃ or –CF₃ on benzodioxol to direct electrophilic substitution to meta positions. Confirm regiochemistry via NOESY NMR .

- Cross-coupling : Use Suzuki-Miyaura reactions with Pd(PPh₃)₄ to couple pyrazinyl boronic acids. Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.